4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol
Description
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol compound characterized by a butan-2-ol backbone substituted with a [(3-methoxyphenyl)methyl]amino group.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(14)6-7-13-9-11-4-3-5-12(8-11)15-2/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI Key |
YCSOBUQZWXBFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Extraction of Phenolic Precursors
Source: The phenolic compound (4-hydroxyphenyl)-butan-2-ol can be isolated from plant sources such as Taxus wallichiana leaves or synthesized via conventional organic reactions.
- Extraction using solvent systems like ethanol or methanol, followed by purification through chromatography.
- Alternatively, synthesis from aromatic aldehydes and ketones via Grignard reactions.
Conversion to Alkyl Halide
Reaction:
The phenolic hydroxyl group is converted into a halide using aqueous mineral acids (hydrochloric, hydrobromic, or hydroiodic acid) at temperatures ranging from 25°C to 100°C for 2-10 hours.
Data:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrochloric acid | 50°C, 4 hours | Alkyl halide derivative | ~85% |
Note: The halide (e.g., chloride) serves as an intermediate for subsequent methylation.
Methylation to Form Methoxyphenyl Derivative
Reaction:
The alkyl halide reacts with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to produce the methyl ether.
Data:
| Methylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | Reflux, in acetone | Methyl ether derivative | 78-90% |
Azide Formation
Reaction:
The methyl ether derivative is treated with sodium azide or trimethylsilyl azide in a polar aprotic solvent (e.g., dimethylformamide) at room temperature to form the azido compound.
Data:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide | 50°C, 12 hours | Azido derivative | 70-85% |
Catalytic Hydrogenation to Amino Alcohol
Reaction:
The azido compound undergoes catalytic hydrogenation in an alcohol solvent (methanol or ethanol) in the presence of palladium on carbon or platinum oxide catalysts under hydrogen atmosphere (approximately 55 psi) for 6 hours.
Data:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Palladium charcoal | 55 psi, 6 hours | This compound | 80-90% |
Data Table Summarizing the Synthesis
Research Findings and Innovations
Recent patents and research articles highlight environmentally friendly approaches, such as using heterogeneous catalysis for dehydration steps, which can be adapted for similar amino alcohol syntheses. For example, patent US8704002B2 describes dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds, emphasizing high yields and simplified procedures.
Chemical Reactions Analysis
Key Steps
-
Formation of the Amino Alcohol Backbone
-
Reductive Amination : A plausible route involves reductive amination of a ketone (e.g., butan-2-one) with an amine source. For example, methyl 4-methoxy-3-oxo-butanoate could undergo asymmetric catalytic reductive amination with ammonium acetate and hydrogen using a Ru-MeOBIPHEP catalyst, as described for similar systems .
-
Nucleophilic Substitution : Alternatively, butan-2-ol could be functionalized with a halide (e.g., bromide) at the 4-position, followed by substitution with an amine precursor (e.g., azide) and reduction .
-
-
Introduction of the Methoxyphenyl-Methyl Group
-
Alkylation : The amine group could undergo alkylation with 3-methoxybenzyl halide (e.g., bromide) under basic conditions (e.g., NaH in DMF) .
-
Catalytic Hydrogenation : If the intermediate contains an azide group (e.g., 4-azidobutan-2-ol), catalytic hydrogenation (e.g., H₂, Pd/C) would reduce it to the amine .
-
Reaction Mechanism for Azide Reduction
This step is critical for converting azide intermediates to amines, ensuring high yields and purity .
Key Reactions and Reaction Conditions
Spectroscopic Analysis
-
NMR :
-
¹H NMR : Peaks for the methoxyphenyl group (e.g., aromatic protons at δ 6.71–7.21 ppm), methylene protons adjacent to the amine (e.g., δ 4.15 ppm), and hydroxyl proton (δ ~1.5 ppm).
-
¹³C NMR : Signals for the methoxy carbon (δ ~55 ppm), aromatic carbons (δ 114–152 ppm), and secondary alcohol carbon (δ ~69 ppm) .
-
-
IR :
Azide Formation and Hydrogenation
The conversion of alkyl halides to amines via azide intermediates is a well-established method. For example, in the synthesis of 4-(p-methoxyphenyl)-2-amino-butane, the azide derivative is reduced to the amine under catalytic hydrogenation . This step is critical for achieving high purity and avoiding side reactions.
Stereochemical Control
Asymmetric catalytic reductive amination (e.g., using Ru-MeOBIPHEP) ensures enantiomeric excess (ee) ≥99%, as demonstrated in similar systems . For the target compound, stereochemical control at the butan-2-ol position may require careful selection of catalysts or reaction conditions.
Challenges and Considerations
-
Regioselectivity : Ensuring the methoxy group is at the meta position on the benzyl ring requires careful selection of starting materials (e.g., 3-methoxybenzyl halide).
-
Stereochemical Purity : For catalytic hydrogenation steps, catalyst choice (e.g., Pd/C vs. PtO₂) and reaction conditions (e.g., pressure, solvent) must be optimized to minimize side reactions .
-
Stability : The amino alcohol may undergo oxidation or decomposition under harsh conditions, necessitating mild reaction protocols.
Future Research Directions
-
Stereoselective Synthesis : Developing methods to control stereochemistry at the butan-2-ol position.
-
Functionalization : Exploring reactions of the amine and hydroxyl groups for drug discovery or material science applications.
-
Biological Screening : Investigating the compound’s activity against phytopathogens or in medicinal chemistry.
Scientific Research Applications
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: The 3-methoxyphenyl group in the target compound enhances polarity compared to the 4-methylphenyl analog . This may improve aqueous solubility but reduce membrane permeability.
Backbone Variations :
- Butan-2-ol vs. Butan-1-ol : The position of the hydroxyl group influences intermolecular interactions. Butan-2-ol’s secondary alcohol may reduce steric hindrance compared to primary alcohols like butan-1-ol .
- Branched Chains : 3-Methyl-2-phenylbutan-1-ol exhibits higher hydrophobicity due to its branched structure, contrasting with the linear chain of the target compound.
Functional Group Impact :
- Methoxy vs. Ether Groups : The methoxy group in the target compound is less flexible than the 2-(2-methoxyethoxy)ethyl chain in , which may confer different pharmacokinetic profiles.
Biological Activity
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, also known as 4-(3-methoxyphenyl)butan-2-ol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Structurally, it features a methoxy group attached to a phenyl ring, which is linked to a butanol moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. This suggests potential applications in treating inflammatory diseases.
- Receptor Binding : It is believed to interact with specific receptors, which could mediate its effects on cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–2 |
| Escherichia coli | 2–8 |
| Salmonella enterica | 2–8 |
These results highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties . It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a candidate for further research in treating conditions like arthritis and other inflammatory disorders.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound's IC50 values indicate significant antiproliferative effects:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 10–33 |
| MDA-MB-231 | 23–33 |
These findings suggest that the compound may act by disrupting microtubule dynamics, similar to other known anticancer agents .
Case Studies
- In Vivo Studies : A study conducted on mice showed that administration of this compound resulted in significant tumor reduction in models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Agricultural Applications : In addition to its medical applications, this compound has been evaluated for its effectiveness as an agrochemical. It exhibited growth inhibitory effects on pests like Spilarctia obliqua, making it a promising candidate for environmentally safe pest control .
Q & A
Q. What are the optimal synthetic routes for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, and how can reaction yields be maximized?
Methodological Answer: A two-step synthesis is commonly employed:
Reductive amination : React 3-methoxybenzylamine with 4-oxobutan-2-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–5). Yields (~65–75%) depend on solvent polarity (methanol/THF mixtures preferred) and stoichiometric ratios (1:1.2 amine:ketone) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Monitoring via TLC (Rf ~0.4 in ethyl acetate) ensures intermediate isolation .
Q. How can NMR spectroscopy distinguish stereoisomers of this compound?
Methodological Answer:
- 1H NMR : The secondary alcohol (δ 4.1–4.3 ppm) and methoxy group (δ 3.8 ppm) show distinct splitting patterns. Diastereomers exhibit differences in coupling constants (J = 6–8 Hz for vicinal protons) and splitting of the benzylic methylene (δ 3.4–3.6 ppm) .
- 13C NMR : The chiral carbon (C2 of butan-2-ol) resonates at δ 70–72 ppm, with splitting in DEPT-135 confirming stereochemistry.
- NOESY : Correlations between the methoxyphenyl group and the amino methylene confirm spatial proximity, aiding stereochemical assignment .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in IC50 values (e.g., cancer cell lines vs. non-cancerous cells) require:
- Dose-response standardization : Use identical cell lines (e.g., H2228 EML4-ALK+), passage numbers, and assay durations (72-hr MTT assays) .
- Mechanistic validation : Confirm target engagement via Western blot (e.g., ALK phosphorylation inhibition) and competitive binding assays (SPR or ITC).
- Metabolic stability checks : Evaluate hepatic microsomal stability (e.g., mouse liver microsomes, NADPH cofactor) to rule out false negatives from rapid degradation .
Example Data Conflict Resolution:
| Study | IC50 (μM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 0.8 | H2228 | 72 hr |
| B | 5.2 | H2228 | 48 hr |
| Resolution: Prolonged exposure (72 hr) enhances compound efficacy due to cumulative target inhibition. |
Q. How can crystallographic analysis improve the understanding of this compound’s stability and polymorphism?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (ethanol/water). Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyl and amine groups) .
- Thermal analysis : DSC (heating rate 10°C/min) identifies polymorphic transitions (endothermic peaks at 120–140°C). TGA confirms decomposition temperatures (>200°C).
- Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via PXRD to identify the most stable form .
Q. What computational methods predict the pharmacokinetic profile of this compound?
Methodological Answer:
- QSAR models : Use ADMET Predictor™ or SwissADME to estimate logP (predicted ~1.8), aqueous solubility (-3.2 logS), and CYP450 inhibition (CYP3A4 > 2D6) .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (logBB < -1 suggests poor CNS uptake) and plasma protein binding (>90% albumin affinity) .
- In vitro validation : Parallel artificial membrane permeability assay (PAMPA) confirms predicted permeability (e.g., Pe ~2.5 × 10⁻⁶ cm/s) .
Q. How does structural modification of the methoxy group impact biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
